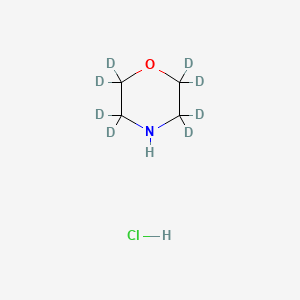
Morpholine-d8 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine-d8 Hydrochloride is the deuterium labeled Morpholine hydrochloride . Morpholine is a colorless liquid with a fishlike odor, less dense than water and soluble in water .
Synthesis Analysis
The synthesis of Morpholine-d8 Hydrochloride involves a one-pot process allowing a near complete exchange of all methylene hydrogens in morpholine to deuterium atoms using D2O as the sole source of deuterium and Raney Nickel as catalyst . This process has been optimized for efficiency and scalability .Molecular Structure Analysis
The molecular formula of Morpholine-d8 Hydrochloride is C4HD8NO.HCl . Morpholine is a versatile moiety, a privileged pharmacophore and an outstanding heterocyclic motif with wide ranges of pharmacological activities due to different mechanisms of action .Chemical Reactions Analysis
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules. The main approaches toward morpholine synthesis or functionalization include ring forming reactions or ring functionalization .Physical And Chemical Properties Analysis
Morpholine appears as a colorless liquid with a fishlike odor. It is less dense than water and soluble in water . The molecular weight of Morpholine-d8 Hydrochloride is 131.63 .Aplicaciones Científicas De Investigación
Gene Function Inhibition Morpholino oligomers, including those derived from morpholine, have been a cornerstone in gene function studies across various model organisms. These oligomers offer a straightforward and rapid means to inhibit gene expression, aiding in the understanding of gene roles in developmental biology and disease models. The efficacy and control provided by morpholinos underscore their utility in exploring maternal and zygotic gene functions, illustrating the broader application of morpholine-based compounds in genetic research (Heasman, 2002).
Pharmacological Applications Morpholine and its derivatives have demonstrated a broad spectrum of pharmacological activities. Their inclusion in various compounds has led to the development of new synthetic methods aimed at exploring and enhancing their pharmacophoric activities. These activities span across several therapeutic areas, indicating the potential of morpholine-based molecules in drug development and medicinal chemistry (Al-Ghorbani Mohammed et al., 2015).
Chemical and Pharmacological Interest Research into morpholine and pyrans derivatives has shown that these compounds are central to various pharmacologically active organic molecules. Their presence in numerous drugs highlights their importance in the design and synthesis of novel therapeutic agents. The exploration of morpholine's chemical properties and its derivatives' pharmacological profiles continues to contribute significantly to the pharmaceutical sciences, indicating the potential of morpholine-d8 hydrochloride in similar applications (M. Asif & M. Imran, 2019).
Safety And Hazards
Direcciones Futuras
The use of isotopes has long been used as a research tool to label carbons and elucidate biochemical pathways. More recently, H→D exchange has led to analogs of therapeutic agents with improved metabolic stability and properties . The successful optimization of a one-pot process for the synthesis of Morpholine-d8 Hydrochloride indicates potential for scale-up in the future .
Propiedades
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZHMPRERWTPM-PHHTYKMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678651 |
Source


|
| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-d8 Hydrochloride | |
CAS RN |
1107650-56-5 |
Source


|
| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


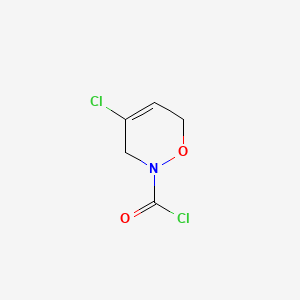
![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)
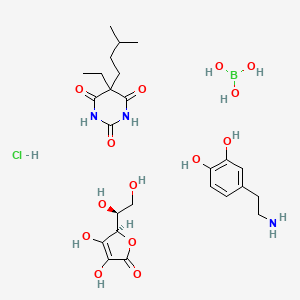
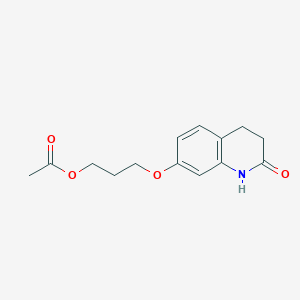
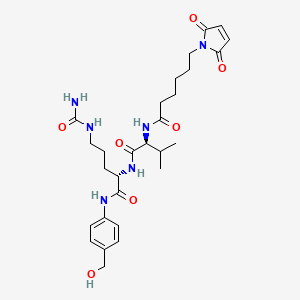
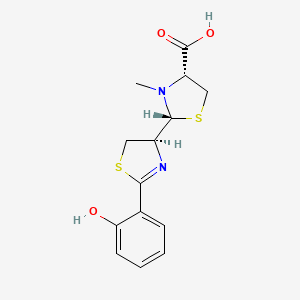
![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)
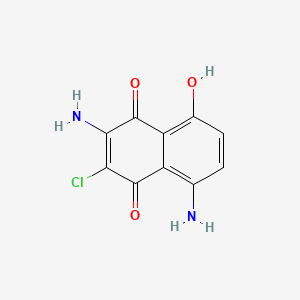
![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)
![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)